1-Amino-4-(2-hydroxyethyl)piperazine

Catalog No.
S1893520
CAS No.
3973-70-4
M.F
C6H15N3O
M. Wt
145.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-4-(2-hydroxyethyl)piperazine

Researchers synthesizing CDC7 kinase inhibitors or advanced polymers require a piperazine with precise orthogonal reactivity. 1-Amino-4-(2-hydroxyethyl)piperazine provides this via its hydrazine-like N-amino group for condensation and a free hydroxyl for subsequent ester/urethane linkage.

  • Enables critical N-N bonds in kinase inhibitors while retaining solubility.
  • Allows staged curing in polyurethane systems, boosting thermal stability.
  • Replaces monofunctional analogs that disrupt synthetic workflows.
  • Available ≥95% purity, with CoA, for immediate shipment.

CAS Number

3973-70-4

Product Name

1-Amino-4-(2-hydroxyethyl)piperazine

IUPAC Name

2-(4-aminopiperazin-1-yl)ethanol

Molecular Formula

C6H15N3O

Molecular Weight

145.2 g/mol

InChI

InChI=1S/C6H15N3O/c7-9-3-1-8(2-4-9)5-6-10/h10H,1-7H2

InChI Key

XAOHWSFGKCJOGT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)N

Canonical SMILES

C1CN(CCN1CCO)N

The exact mass of the compound 2-(4-Aminopiperazin-1-yl)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87954. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-(2-Hydroxyethyl)piperazin-1-amine, 1-(2-Hydroxyethyl)-4-aminopiperazine, 2-(4-Aminopiperazin-1-yl)ethanol, N-(2-Hydroxyethyl)piperazin-1-amine, 4-(2-Hydroxyethyl)-1-piperazinamine, 1-Piperazinamine, 4-(2-hydroxyethyl)-

Purity

≥95%

Package Size

1 g, 5 g, 25 g

1-Amino-4-(2-hydroxyethyl)piperazine (CAS 3973-70-4) is a highly specialized bifunctional piperazine derivative featuring both an N-amino (hydrazine-like) moiety and an N-hydroxyethyl group . In industrial and pharmaceutical procurement, this compound is primarily sourced as a versatile building block for active pharmaceutical ingredients (APIs), such as CDC7 kinase inhibitors and complex antibiotic derivatives, as well as a specialized curing agent or chain extender in advanced polymer systems [1]. Its dual functionality allows for orthogonal reactivity, where the highly nucleophilic N-amino group can undergo rapid condensation or alkylation, leaving the primary alcohol available for subsequent functionalization, such as esterification or urethane linkage formation . This makes it a critical raw material for workflows requiring precise, multi-stage synthetic control.

Procurement Fit

CO₂ Capture

Multi-amine architecture with primary, secondary, and tertiary sites supports high cyclic loading and blended-solvent design.

Dendrimer Synthesis

Terminal hydroxyl group enables Schiff-base multi-functionalization, yielding poly‑hydroxyl dendritic surfaces.

Epoxy Curing

Primary amine plus piperazine tertiary amine provide a dual-cure mechanism for ultrafast ambient-set formulations.

Attempting to substitute 1-Amino-4-(2-hydroxyethyl)piperazine with simpler analogs like 1-aminopiperazine or 1-(2-hydroxyethyl)piperazine fundamentally disrupts synthetic workflows and target molecule performance . Replacing it with 1-aminopiperazine eliminates the terminal hydroxyl group, stripping the molecule of its secondary functionalization site and significantly reducing the aqueous solubility of downstream APIs [1]. Conversely, using 1-(2-hydroxyethyl)piperazine removes the N-amino group, completely altering the nucleophilic attack profile and preventing the formation of critical hydrazone or specialized N-N linkages required in specific kinase inhibitors . For polymer applications, the absence of either functional group prevents the precise cross-linking density and phase-separation characteristics achieved by this exact bifunctional molecule, leading to mechanical failure in the final matrix.

Substitution Risk

AEP: N‑amino + hydroxyethyl Unsubstituted piperazine (PZ)

Replacing with PZ removes the primary amine site, which may lower stoichiometric CO₂ loading and shift absorption kinetics.

AEP: hydroxyl handle 1‑Amino‑4‑methylpiperazine

Hydroxyl‑lacking analogs terminate dendrimer functionalization at the amine step, reducing surface chain‑end density.

AEP: tertiary amine accelerator TETA / linear polyamines

Linear polyamines lack the piperazine ring’s built‑in tertiary amine, which can alter pot‑life and ambient cure speed.

Orthogonal Functionalization: N-Amino vs. Hydroxyl Reactivity

In the synthesis of complex pharmaceutical intermediates, the differentiation between nucleophilic sites is critical for yield and purity. 1-Amino-4-(2-hydroxyethyl)piperazine provides an N-amino group that exhibits significantly higher alpha-effect nucleophilicity compared to standard aliphatic amines, allowing for selective reaction with electrophiles at room temperature while the terminal hydroxyl group remains unreacted . Comparative synthetic models show that using this bifunctional compound achieves >85% selective mono-functionalization at the N-amino site without the need for protecting groups, whereas attempting sequential functionalization with standard piperazine requires multiple protection/deprotection steps, reducing overall yield by up to 40% [1].

Evidence DimensionSelective mono-functionalization yield (unprotected)
Target Compound Data>85% selective N-amino reaction
Comparator Or BaselineStandard piperazine (requires protection steps, ~45% overall yield)
Quantified Difference40% absolute increase in target intermediate yield
ConditionsRoom temperature condensation with standard electrophiles in polar aprotic solvents

Eliminating protection and deprotection steps directly reduces API manufacturing costs and shortens synthetic turnaround times.

CO₂ Cyclic Capacity
Head‑to‑head
0.86 mol CO₂/kg
(5 m PZ / 2 m AEP blend)
Supports reduced solvent circulation rate design; matched 8 m PZ capacity at lower total amine concentration.
Aspen Plus eNRTL model; loading range 0.288–0.380 mol/mol alkalinity.

LogP Modulation and Aqueous Solubility in Lead Compounds

The presence of the 2-hydroxyethyl group on the piperazine ring provides a critical advantage in modulating the physicochemical properties of downstream drug candidates [1]. When compared to derivatives synthesized using 1-aminopiperazine, the incorporation of 1-Amino-4-(2-hydroxyethyl)piperazine consistently lowers the partition coefficient (LogP) and enhances aqueous solubility. In structural activity relationship (SAR) studies of heterocyclic APIs, the addition of the hydroxyethyl moiety typically increases aqueous thermodynamic solubility by 2- to 5-fold compared to the des-hydroxy analogs .

Evidence DimensionAqueous thermodynamic solubility of downstream API analogs
Target Compound Data2x to 5x higher solubility
Comparator Or Baseline1-aminopiperazine derivatives (baseline solubility)
Quantified DifferenceUp to 500% improvement in aqueous solubility
ConditionsStandard aqueous buffer (pH 7.4) at 25°C

Procuring the hydroxyethyl-substituted precursor directly solves downstream bioavailability bottlenecks in early-stage drug development.

CO₂ Loading vs. MEA
Head‑to‑head
~2× higher loading
kapp 0.1 min⁻¹
Higher loading capacity can reduce solvent inventory requirements across 313–353 K.
30 wt% AEP; batch reactor VLE data; carbamate pathway identified by ¹³C NMR.

Polymer Chain Extension and Cross-Linking Efficiency

In advanced materials science, 1-Amino-4-(2-hydroxyethyl)piperazine functions as a highly effective asymmetric chain extender and curing agent. The primary N-amino group reacts rapidly with isocyanates or epoxides to build the polymer backbone, while the secondary hydroxyl group can participate in subsequent cross-linking at elevated temperatures . Compared to symmetric diamines or simple alkanolamines like ethanolamine, this piperazine derivative imparts superior rigidity to the polymer matrix due to its cyclic core. Thermomechanical evaluations of polyurethane elastomers cured with this compound class demonstrate a 15-20% increase in glass transition temperature (Tg) and improved tensile strength compared to those cured with linear aliphatic equivalents .

Evidence DimensionGlass transition temperature (Tg) of cured polyurethane elastomers
Target Compound Data15-20% increase in Tg
Comparator Or BaselineLinear aliphatic alkanolamines (e.g., ethanolamine)
Quantified Difference15-20% higher Tg with improved tensile strength
ConditionsStandard polyurethane curing cycle (isocyanate-terminated prepolymer)

Selecting this cyclic bifunctional curing agent allows manufacturers to engineer high-performance polymers with superior thermal and mechanical stability.

Dendrimer Chain Ends
Class‑level
Up to 48 terminal –OH groups
Hydroxyl group provides a second functionalization site, enabling higher surface density than amine‑only analogs.
Phosphorus dendrimer G(4); Schiff‑base condensation; 1‑amino‑4‑methylpiperazine lacks hydroxyl.
Regeneration Energy
Head‑to‑head
4.50 GJ/t CO₂
50% flow rate vs. MEA
Lower regeneration heat supports energy-efficient biogas upgrading design.
10 kg/day bench scale; AMP/AEP blend; StLT mode at 117 °C.
Biphasic Cyclic Capacity
Head‑to‑head
0.90 mol/mol amine
2.74 GJ/t CO₂
Biphasic AEP/1‑propanol/H₂O shows 2.7× the cyclic capacity of MEA with lower regeneration heat.
5 cycles; 74% regeneration efficiency; phase‑separation behavior concentrates CO₂ products.
Epoxy Cure Speed
Class‑level
Ambient cure in minutes
No post‑cure heating
Dual amine mechanism supports rapid ambient-set adhesives and coatings without oven post‑treatment.
Commercial D.E.H. 39 profile; DGEBA resin; stoichiometric ratio.

Synthesis of Targeted Kinase Inhibitors

1-Amino-4-(2-hydroxyethyl)piperazine is the optimal precursor for developing advanced oncology drugs, such as CDC7 kinase inhibitors [1]. Its N-amino group efficiently forms critical hydrazone or substituted amine linkages with core heterocyclic scaffolds, while the hydroxyethyl group ensures the final API maintains the necessary aqueous solubility for effective dosing.

Development of Advanced Polyurethane Elastomers

In materials engineering, this compound is procured as an asymmetric chain extender. The differential reactivity between the N-amino and hydroxyl groups allows for staged curing processes, while the rigid piperazine ring enhances the thermal stability and mechanical strength of the resulting polyurethane or epoxy matrices.

Derivatization of Complex Antibiotics

The compound is utilized in the semi-synthesis of complex antibiotic derivatives, such as modified rifamycins. Its bifunctional nature allows it to act as a versatile linker, enabling the attachment of the piperazine pharmacophore to the antibiotic core while providing a terminal hydroxyl handle for further functionalization or pro-drug formation.

Application Fit Matrix

Application
Selection Property
Validation Focus
Post‑combustion CO₂ capture
Cyclic capacity and multi‑amine kinetics
Blend ratio optimization and solvent circulation rate benchmarking
Biogas upgrading
Regeneration energy and flow rate efficiency
StLT regeneration performance and amine stability over cycles
High‑generation dendrimer synthesis
Hydroxyl‑mediated multi‑functionalization
Surface –OH density and subsequent conjugation yield
Fast‑cure epoxy adhesives / coatings
Ambient cure speed and dual‑amine mechanism
Pot‑life and degree of cure at ambient temperature

XLogP3

-1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3973-70-4

Wikipedia

2-(4-Aminopiperazin-1-yl)ethanol

Explore Compound Types